Product packaging for Urea, N,N'-bis(2,3-dichlorophenyl)-(Cat. No.:CAS No. 55268-51-4)

Urea, N,N'-bis(2,3-dichlorophenyl)-

Cat. No.: B1614941
CAS No.: 55268-51-4
M. Wt: 350 g/mol
InChI Key: BZUWMEIWPGXNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Urea, N,N'-bis(2,3-dichlorophenyl)- is a chemical compound with the CAS Number 55268-51-4 and a molecular formula of C13H8Cl4N2O . It has a molecular weight of 350.03 g/mol . This specific compound belongs to a class of aryl urea derivatives, which are recognized in scientific research as a privileged scaffold with diverse potential biological activities. While research on this exact 2,3-dichloro-substituted isomer is less extensive, studies on closely related dichlorophenyl urea compounds have demonstrated significant research value in various fields. For instance, the 3,5-dichlorophenyl urea analog (COH-SR4) has been investigated as a novel anti-cancer agent, showing promising activity in models of melanoma and lung cancer by inhibiting cell survival, inducing apoptosis, and activating the AMPK signaling pathway . Other structural analogs featuring dichlorophenyl groups have displayed antimicrobial properties against Gram-negative bacteria, including multidrug-resistant strains of K. pneumoniae and E. coli . Furthermore, various thiourea analogs (where the carbonyl oxygen is replaced by sulfur) have been reported to possess antioxidant activity . This body of evidence suggests that the aryl urea core structure is a fruitful area for chemical and biological exploration. Urea, N,N'-bis(2,3-dichlorophenyl)- is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl4N2O B1614941 Urea, N,N'-bis(2,3-dichlorophenyl)- CAS No. 55268-51-4

Properties

IUPAC Name

1,3-bis(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUWMEIWPGXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344240
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55268-51-4
Record name Urea, N,N'-bis(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BIS(2,3-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of N,n Bis 2,3 Dichlorophenyl Urea

Diverse Synthetic Routes to N,N'-bis(2,3-dichlorophenyl)urea

The formation of the central urea (B33335) linkage (N-CO-N) is the cornerstone of synthesizing N,N'-bis(2,3-dichlorophenyl)urea. The symmetrical nature of this molecule, where two identical 2,3-dichlorophenyl groups are attached to the urea core, allows for several direct synthetic strategies.

Exploration of Established and Novel Synthetic Pathways for Urea Bond Formation

The synthesis of symmetrical diaryl ureas is primarily achieved through the reaction of a substituted aniline (B41778) with a carbonylating agent. For N,N'-bis(2,3-dichlorophenyl)urea, the key starting material is 2,3-dichloroaniline (B127971).

Established Methods:

Reaction with Phosgene (B1210022) and Equivalents: The traditional and most direct route involves the reaction of 2,3-dichloroaniline with phosgene (COCl₂). Due to the extreme toxicity of phosgene, safer solid or liquid substitutes are now commonly employed. rsc.org Triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are widely used alternatives that generate phosgene in situ. asianpubs.org Another common and safer reagent is N,N'-Carbonyldiimidazole (CDI), which reacts with amines to form an activated carbamoyl (B1232498) intermediate that subsequently reacts with a second amine molecule. nih.govacs.org A plausible synthetic route involves the coupling of 2,3-dichloroaniline with triphosgene under anhydrous conditions.

Isocyanate-Based Synthesis: This two-step method first involves the conversion of 2,3-dichloroaniline to 2,3-dichlorophenyl isocyanate. This is typically achieved using phosgene or its equivalents. The isolated isocyanate then reacts with a second molecule of 2,3-dichloroaniline to form the target urea. A direct analogy is the synthesis of 1,3-bis(3,5-dichlorophenyl)urea (B1682623), which is prepared by reacting 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate. nih.gov

Novel Synthetic Pathways:

Palladium-Catalyzed Carbonylative Coupling: Modern methods often seek to avoid hazardous reagents like phosgene. Palladium-catalyzed reactions have emerged as a powerful alternative. These methods can involve the carbonylative coupling of 2,3-dichloroaniline with carbon monoxide (CO) in the presence of an oxidant. researchgate.net Other palladium-catalyzed approaches enable the arylation of urea itself, though these are more commonly applied to the synthesis of unsymmetrical ureas. nih.govmit.edunih.gov

Rearrangement Reactions: The Hofmann rearrangement of primary amides can generate isocyanates in situ, which can then be trapped by an amine. organic-chemistry.org In this context, 2,3-dichlorobenzamide (B1301048) could undergo a Hofmann rearrangement in the presence of 2,3-dichloroaniline to yield the desired product.

Green Chemistry Approaches: Recent developments focus on more environmentally benign processes. This includes the catalyst-free reaction of amines with potassium isocyanate in water, which provides a simple and efficient method for producing N-substituted ureas. rsc.org

Investigation of Reaction Conditions and Catalyst Systems for Optimized Yield and Selectivity

The choice of synthetic route dictates the necessary reaction conditions and catalysts. Optimization is key to achieving high yield and purity, minimizing the formation of byproducts.

For phosgene-based methods, the reaction is typically run in an inert aprotic solvent like dichloromethane (B109758) or toluene (B28343) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl byproduct. When using CDI, the reaction is often performed in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile.

Palladium-catalyzed methods are highly dependent on the specific ligand and palladium source used. For instance, various palladium complexes paired with specialized ligands like bippyphos have been developed for urea synthesis. organic-chemistry.org The reaction conditions, including solvent, temperature, and base, must be carefully screened for each specific catalytic system to maximize efficiency.

The following table summarizes various synthetic strategies and their typical conditions for diaryl urea formation.

Synthetic Method Carbonyl Source Catalyst/Reagent Typical Solvents Key Features
PhosgenationPhosgene / TriphosgeneTertiary Amine (Base)Dichloromethane, TolueneHigh-yielding, traditional method; uses toxic reagents. rsc.org
CarbodiimidazoleN,N'-Carbonyldiimidazole (CDI)NoneTHF, AcetonitrileSafer alternative to phosgene; crystalline, stable reagent. nih.govacs.org
Isocyanate ReactionPre-formed IsocyanateNoneAcetone, DichloromethaneControlled, stepwise approach. asianpubs.orgnih.gov
Pd-Catalyzed CarbonylationCarbon Monoxide (CO)Palladium complex (e.g., Pd/C), Ligand, OxidantVarious organic solventsPhosgene-free; requires specialized catalysts. organic-chemistry.org
Hofmann RearrangementIn situ from amidePhenyliodine diacetate (PIDA)Methanol (B129727), TFEConverts amides to ureas via an isocyanate intermediate. organic-chemistry.org
Aqueous SynthesisPotassium IsocyanateNoneWaterEnvironmentally friendly, simple, and often catalyst-free. rsc.org

Chemo- and Regioselectivity Considerations in the Synthesis of N,N'-bis(2,3-dichlorophenyl)urea

For the synthesis of a symmetrical diaryl urea such as N,N'-bis(2,3-dichlorophenyl)urea, regioselectivity is inherently controlled by using a single starting material, 2,3-dichloroaniline. The primary challenge lies in chemoselectivity.

The desired reaction is the formation of the urea bond at the nitrogen atom of the amino group. The synthetic conditions must be chosen to avoid unwanted side reactions involving the chloro-substituents on the aromatic ring. Fortunately, the C-Cl bonds on the phenyl ring are generally unreactive under the conditions used for urea formation, such as reactions with phosgene equivalents or palladium-catalyzed carbonylations. The nucleophilic amino group is significantly more reactive than the aryl chlorides, ensuring high chemoselectivity for N-acylation/N-carbonylation.

Derivatization and Functionalization Strategies for N,N'-bis(2,3-dichlorophenyl)urea

Once synthesized, the N,N'-bis(2,3-dichlorophenyl)urea molecule presents two main sites for further chemical modification: the urea moiety itself and the two dichlorophenyl rings.

Chemical Modifications of the Urea Moiety

The urea group contains two N-H bonds that can be targeted for substitution.

N-Alkylation and N-Acylation: The hydrogen atoms on the urea nitrogens can be substituted through reactions like alkylation or acylation. For example, ortholithiation followed by quenching with an electrophile like an aldehyde can functionalize related N,N'-diarylureas. acs.org Direct alkylation or acylation could lead to a mixture of mono- and di-substituted products on the urea nitrogens.

N-Halogenation: The urea nitrogens can be halogenated to create reactive N-halo compounds. A well-known reagent, N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea (CC-2), is synthesized by treating the parent urea with a chlorinating agent. researchgate.netresearchgate.net A similar reaction could convert N,N'-bis(2,3-dichlorophenyl)urea into a reactive N,N'-dichloro derivative, a potential reagent for various chemical transformations.

The table below outlines potential modifications to the urea core.

Modification Type Reagents Potential Product Significance
N,N'-DialkylationBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)1,3-bis(2,3-dichlorophenyl)-1,3-dimethylureaModifies steric and electronic properties; removes H-bond donor capability.
N,N'-DiacylationBase, Acyl Chloride (e.g., Acetyl Chloride)1,3-bis(2,3-dichlorophenyl)-1,3-diacetylureaIntroduces new carbonyl groups, alters conformation.
N,N'-Dichlorinationt-BuOCl or similar1,3-dichloro-1,3-bis(2,3-dichlorophenyl)ureaCreates a reactive positive chlorine source for organic synthesis. researchgate.netresearchgate.net

Functionalization of the Dichlorophenyl Rings via Electrophilic or Nucleophilic Pathways

The two dichlorophenyl rings offer sites for further functionalization, primarily through electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (SNAr) on these electron-rich rings is generally difficult and would require harsh conditions or the presence of additional, strongly electron-withdrawing groups.

For electrophilic substitution, the regiochemical outcome is determined by the combined directing effects of the substituents already present: the two chlorine atoms and the urea bridge (-NH-CO-NH-Ar). libretexts.org

Directing Effects:

Chlorine: The chlorine atoms are electron-withdrawing (deactivating the ring towards EAS) but are ortho, para-directors. libretexts.org

Urea Bridge (-NH-): The nitrogen atom attached to the ring is strongly electron-donating through resonance (activating) and is also an ortho, para-director.

The positions on each ring are C-4, C-5, and C-6 relative to the C-1 position attached to the urea nitrogen.

Position 4 (para to one Cl, meta to the other): This position is activated by the para-directing effect of the C-2 chlorine and the ortho-directing effect of the urea nitrogen.

Position 5 (meta to one Cl, para to the other): This position is activated by the para-directing effect of the C-3 chlorine.

Position 6 (ortho to one Cl and the urea bridge): This position is strongly activated by the ortho-directing urea nitrogen but is also highly sterically hindered by the adjacent chlorine and the bulky urea group.

Therefore, electrophilic attack is most likely to occur at the C-4 or C-5 positions, with the precise outcome depending on the specific electrophile and reaction conditions. Attack at the C-6 position is sterically disfavored.

The following table summarizes potential electrophilic substitution reactions.

Reaction Reagent/Catalyst Electrophile Predicted Major Product Position(s)
NitrationHNO₃ / H₂SO₄NO₂⁺Substitution at C-4 and/or C-5
Halogenation (e.g., Bromination)Br₂ / FeBr₃Br⁺Substitution at C-4 and/or C-5
SulfonationFuming H₂SO₄SO₃Substitution at C-4 and/or C-5
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺Likely substitution at C-5 due to steric hindrance at C-4 from the adjacent urea group.

Synthesis of Structurally Modified Analogues for Mechanistic Probing

The synthesis of structurally modified analogues of a target compound is a cornerstone of medicinal chemistry and mechanistic studies. By systematically altering the molecular structure, researchers can probe the influence of various substituents on the compound's reactivity, binding affinity to biological targets, and metabolic stability. For N,N'-bis(2,3-dichlorophenyl)urea, the synthesis of analogues would typically involve modifications at three key positions: the phenyl rings, the urea linkage, and the nitrogen atoms of the urea.

While specific studies detailing the synthesis of structurally modified analogues of N,N'-bis(2,3-dichlorophenyl)urea for the express purpose of mechanistic probing are not extensively documented in publicly available literature, general strategies for creating diaryl urea libraries are well-established. These methodologies can be applied to generate a diverse set of analogues. For instance, in the development of novel anticancer agents, extensive structure-activity relationship (SAR) studies have been conducted on various diaryl ureas. These studies involve the synthesis of numerous analogues with different substitution patterns on the aryl rings to optimize biological activity.

Common synthetic routes to access these analogues include:

Reaction of an Isocyanate with an Aniline: A versatile method involves the reaction of a substituted phenyl isocyanate with a differently substituted aniline. To create analogues of N,N'-bis(2,3-dichlorophenyl)urea, one could react 2,3-dichlorophenyl isocyanate with a variety of other substituted anilines, or conversely, react various isocyanates with 2,3-dichloroaniline. This approach allows for the introduction of a wide range of functional groups on one of the phenyl rings.

Use of Phosgene or its Equivalents: Symmetrical diaryl ureas are often synthesized by reacting an aniline with phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate). To produce unsymmetrical analogues, a stepwise addition of different anilines can be employed.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed C-N cross-coupling reactions, offer an alternative route for the synthesis of diaryl ureas.

A representative synthesis of a related dichlorinated diaryl urea, 1,3-bis(3,5-dichlorophenyl)urea, involves the straightforward reaction of 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate in a suitable solvent like dichloromethane. orgsyn.org This reaction proceeds at ambient temperature and typically results in high yields of the desired product. orgsyn.org A similar strategy would be the most probable route for the synthesis of N,N'-bis(2,3-dichlorophenyl)urea and its analogues.

The table below outlines a general synthetic approach for creating analogues of N,N'-bis(2,3-dichlorophenyl)urea based on established methods for diaryl urea synthesis.

Analogue TypeGeneral Synthetic StrategyReactants
Unsymmetrical Diaryl Urea Reaction of an isocyanate with an aniline2,3-Dichlorophenyl isocyanate + Substituted aniline
Unsymmetrical Diaryl Urea Reaction of an isocyanate with an anilineSubstituted phenyl isocyanate + 2,3-Dichloroaniline
Symmetrical Diaryl Urea Reaction with a phosgene equivalentSubstituted aniline + Triphosgene

Mechanistic Studies of Reactions Involving N,N'-bis(2,3-dichlorophenyl)urea

The urea functional group is characterized by its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This property is central to the role of many diaryl ureas as enzyme inhibitors, as it allows them to bind effectively to the active sites of proteins. The specific arrangement of the dichlorophenyl groups in N,N'-bis(2,3-dichlorophenyl)urea introduces steric and electronic factors that modulate its reactivity and binding characteristics.

Detailed mechanistic studies specifically focused on reactions involving N,N'-bis(2,3-dichlorophenyl)urea are not prominently featured in the scientific literature. However, the general mechanisms of diaryl urea formation and their interactions are well-understood and can be extrapolated to this specific compound.

The formation of diaryl ureas from an isocyanate and an aniline is a classic example of nucleophilic addition to a carbonyl group. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbon atom of the isocyanate's N=C=O group.

Proton Transfer: A proton is transferred from the aniline nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.

The rate of this reaction is influenced by the electronic properties of the substituents on both the aniline and the phenyl isocyanate. Electron-donating groups on the aniline increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease its reactivity. Conversely, electron-withdrawing groups on the phenyl isocyanate increase the electrophilicity of the carbonyl carbon and enhance the reaction rate.

In the context of N,N'-bis(2,3-dichlorophenyl)urea, the chlorine atoms on the phenyl rings are electron-withdrawing, which would make 2,3-dichloroaniline a weaker nucleophile compared to unsubstituted aniline. However, these same substituents would make 2,3-dichlorophenyl isocyanate a more reactive electrophile.

Furthermore, the ortho- and meta-positions of the chlorine atoms can introduce steric hindrance, potentially affecting the approach of the reactants and the conformation of the final product. Theoretical studies on substituted diaryl ureas have highlighted the importance of conformational preferences, with a staggered relationship between the two aromatic rings often being favored to maximize orbital overlap. The presence of ortho-substituents, such as the chlorine atoms in N,N'-bis(2,3-dichlorophenyl)urea, can influence these conformational preferences and potentially lead to the formation of intramolecular hydrogen bonds.

Advanced Structural Elucidation and Spectroscopic Investigations of N,n Bis 2,3 Dichlorophenyl Urea

Crystallographic Studies: Unveiling Solid-State Architectures

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state material. This information provides fundamental insights into the compound's conformation, packing, and the nature of its intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Molecular Conformation and Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for N,N'-bis(2,3-dichlorophenyl)urea. One chemical supplier explicitly notes that crystallographic data for this compound is unavailable. vulcanchem.com Therefore, detailed experimental information on its molecular conformation, such as bond lengths, bond angles, and torsional angles, remains undetermined. Similarly, the specific details of its crystal packing arrangement are not documented in the public domain.

Polymorphism and Co-crystallization Phenomena of N,N'-bis(2,3-dichlorophenyl)urea

Polymorphism refers to the ability of a compound to exist in more than one crystal structure, while co-crystallization involves crystallizing a compound with another distinct molecule. These phenomena are of significant interest as they can influence the physical properties of a material. There are no published studies on the polymorphic behavior or the formation of co-crystals specifically involving N,N'-bis(2,3-dichlorophenyl)urea.

Analysis of Intermolecular Interactions and Supramolecular Motifs in the Solid State

The analysis of intermolecular interactions, such as hydrogen bonds and halogen bonds, is crucial for understanding the supramolecular architecture of a crystalline solid. Without single-crystal X-ray diffraction data for N,N'-bis(2,3-dichlorophenyl)urea, a definitive analysis of its specific intermolecular interactions and resulting supramolecular motifs is not possible. Generally, N,N'-diaryl ureas are known to form hydrogen-bonded networks. vulcanchem.com

Solution-Phase Conformational Dynamics and Stereochemical Probes

Spectroscopic techniques are invaluable for investigating the structure and dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Isomerism and Proton Exchange

A search for published ¹H NMR and ¹³C NMR spectroscopic data for N,N'-bis(2,3-dichlorophenyl)urea in common deuterated solvents did not yield any specific experimental spectra or detailed analyses. Such data would be instrumental in understanding the compound's conformational isomers in solution and the potential for proton exchange between the urea (B33335) N-H groups and the solvent. While general principles of proton exchange in ureas are well-documented, specific rates and behaviors for this compound are not available.

Vibrational Spectroscopic Analysis (Infrared and Raman) for Molecular Structure and Bonding

No experimentally obtained and assigned Infrared (IR) or Raman spectra for N,N'-bis(2,3-dichlorophenyl)urea have been found in the searched literature and databases. Vibrational spectroscopy would provide key information on the characteristic frequencies of its functional groups, such as the C=O (carbonyl) and N-H stretching and bending modes of the urea moiety, as well as vibrations associated with the dichlorophenyl rings. For related N,N'-diaryl ureas, N-H stretching vibrations are typically observed around 3300 cm⁻¹ and C=O stretching vibrations near 1650 cm⁻¹. vulcanchem.com

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of N,N'-bis(2,3-dichlorophenyl)urea, providing crucial information about its molecular weight and fragmentation behavior. The analysis of the fragmentation pattern allows for the confirmation of the compound's structure by identifying characteristic fragment ions. While a complete, experimentally-derived mass spectrum for N,N'-bis(2,3-dichlorophenyl)urea is not widely published, a detailed fragmentation pathway can be proposed based on established principles of mass spectrometry and data from closely related analogs, such as substituted diphenylureas and dichlorophenylurea derivatives.

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺˙). The stability of this molecular ion is influenced by the presence of aromatic rings and heteroatoms. The subsequent fragmentation of the molecular ion of N,N'-bis(2,3-dichlorophenyl)urea is expected to proceed through several key pathways, primarily involving cleavages of the urea linkage and fragmentations of the dichlorophenyl moieties.

A primary and highly characteristic fragmentation pathway for N,N'-disubstituted ureas involves the cleavage of a carbon-nitrogen (C-N) bond of the urea group. This can occur in two principal ways:

Alpha-cleavage: This involves the homolytic cleavage of the C-N bond, leading to the formation of a 2,3-dichlorophenylaminyl radical and a 2,3-dichlorophenylisocyanate cation (or vice-versa).

McLafferty-type rearrangement (for ortho-substituted ureas): While less common for this specific structure, rearrangements involving hydrogen transfer from the ortho position of the phenyl ring to the carbonyl oxygen can sometimes be observed, leading to specific neutral losses.

The most anticipated fragmentation pathway involves the cleavage of the urea bridge, leading to the formation of characteristic ions. A significant fragmentation route is the cleavage of one of the C-N bonds, resulting in the formation of a 2,3-dichlorophenylisocyanate ion and a 2,3-dichloroaniline (B127971) radical, or a 2,3-dichlorophenylaminyl cation and a 2,3-dichlorophenyl isocyanate neutral molecule.

Further fragmentation of the 2,3-dichlorophenyl-containing ions would involve the sequential loss of chlorine atoms and cleavage of the aromatic ring, leading to a complex pattern of lower mass-to-charge ratio (m/z) ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic clusters for all chlorine-containing fragments, aiding in their identification.

A plausible major fragmentation pathway would be the formation of the 2,3-dichlorophenyl isocyanate ion (C₇H₃Cl₂NO) and the subsequent formation of the 2,3-dichloroaniline cation (C₆H₅Cl₂N⁺). The 2,3-dichloroaniline cation can then undergo further fragmentation.

Based on these principles, a table of predicted major fragment ions for N,N'-bis(2,3-dichlorophenyl)urea in mass spectrometry can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for N,N'-bis(2,3-dichlorophenyl)urea

m/z (for ³⁵Cl isotopes) Proposed Fragment Ion Formula Fragmentation Pathway
348 [M]⁺˙ C₁₃H₈Cl₄N₂O Molecular Ion
187 [C₇H₃Cl₂NO]⁺ C₇H₃Cl₂NO Cleavage of one C-N bond of the urea linkage
161 [C₆H₄Cl₂N]⁺ C₆H₄Cl₂N Formation of 2,3-dichloroaniline cation
126 [C₆H₄Cl]⁺ C₆H₄Cl Loss of HCN from the 2,3-dichloroaniline cation
111 [C₅H₂Cl]⁺˙ C₅H₂Cl Loss of a chlorine atom from the chlorophenyl cation
75 [C₆H₃]⁺ C₆H₃ Loss of two chlorine atoms from the dichlorophenyl fragment

It is important to note that the relative abundances of these fragments would depend on the specific ionization technique (e.g., EI, ESI) and the energy used for fragmentation. The presence of multiple chlorine atoms would create a distinctive isotopic pattern for each fragment, which is a powerful tool for confirming the presence and number of chlorine atoms in each ion.

Theoretical Chemistry and Computational Modeling of N,n Bis 2,3 Dichlorophenyl Urea

Quantum Chemical Investigations: Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N,N'-bis(2,3-dichlorophenyl)urea, DFT calculations would identify the preferred conformations by minimizing the total electronic energy. The central urea (B33335) moiety (-NH-CO-NH-) can adopt different conformations (e.g., cis-trans, trans-trans) due to rotation around the C-N bonds. nih.gov The presence of bulky chlorine atoms at the ortho and meta positions of the phenyl rings would introduce significant steric hindrance, likely dictating the rotational barriers and the ultimate low-energy conformers.

Studies on similar N,N'-diphenylureas have shown that the trans-trans conformation is often favored in the absence of N-alkylation. nih.gov For N,N'-bis(2,3-dichlorophenyl)urea, DFT would precisely calculate the dihedral angles between the phenyl rings and the urea plane, as well as the bond lengths and angles throughout the molecule. By mapping the potential energy surface as a function of key dihedral angles, a detailed energy landscape can be constructed, revealing the transition states and energy barriers between different conformations. This information is fundamental for understanding the molecule's flexibility and how it might adapt its shape to interact with other molecules.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for N,N'-bis(2,3-dichlorophenyl)urea

ParameterPredicted Value RangeSignificance
C-N Bond Length (Urea)1.35 - 1.40 ÅIndicates the degree of double bond character and conjugation.
C=O Bond Length1.22 - 1.25 ÅReflects the polarity and strength of the carbonyl group.
N-C-N Bond Angle115 - 120°Defines the geometry of the central urea unit.
Phenyl-N-C-N Dihedral AngleVariable (e.g., 30-60°)Determines the overall shape and steric profile of the molecule.
Note: This table is illustrative, based on typical values for diaryl ureas. Specific values for N,N'-bis(2,3-dichlorophenyl)urea would require dedicated DFT calculations.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The electronic properties of a molecule govern its reactivity. DFT is used to calculate the distribution of electrons within the molecule, providing key insights.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For N,N'-bis(2,3-dichlorophenyl)urea, the electron-withdrawing nature of the chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenylurea. The precise location of these orbitals (e.g., localized on the phenyl rings or the urea moiety) would indicate the most probable sites for electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Surfaces: The ESP map provides a visual representation of the charge distribution on the surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this molecule, the oxygen atom of the carbonyl group would be a site of high negative potential, making it a primary hydrogen bond acceptor. The N-H protons would exhibit positive potential, acting as hydrogen bond donors. The ESP map would also reveal the electronic influence of the chlorine atoms on the aromatic rings, which is essential for understanding intermolecular interactions like π-π stacking and halogen bonding.

Spectroscopic Property Simulations

Quantum chemical calculations can simulate various types of spectra, which is invaluable for interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for a given geometry can aid in the assignment of experimental spectra. By calculating the shifts for different possible conformers, a predicted spectrum can be compared with the experimental one to determine the dominant conformation in solution.

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to an experimental IR spectrum. Key predicted vibrations for N,N'-bis(2,3-dichlorophenyl)urea would include the N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-Cl stretching frequencies. Comparing the calculated and experimental spectra helps to confirm the molecular structure. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. The calculations yield the absorption wavelengths (λ_max) and the corresponding oscillator strengths. This would help in understanding the electronic structure and the nature of the π-conjugated system in N,N'-bis(2,3-dichlorophenyl)urea.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and intermolecular interactions in a dynamic environment.

For N,N'-bis(2,3-dichlorophenyl)urea, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulate their movements over nanoseconds or longer. This would reveal:

Conformational Dynamics: How the molecule flexes and changes its shape in solution. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly the hydrogen bonding patterns between water and the urea's N-H and C=O groups.

Aggregation Behavior: If multiple molecules of N,N'-bis(2,3-dichlorophenyl)urea are simulated, MD can predict whether they tend to self-assemble or aggregate, driven by hydrogen bonding and π-π stacking interactions between the dichlorophenyl rings.

In the context of drug design, MD simulations are frequently used to study the stability of a ligand within the binding site of a target protein. nih.govnih.gov If N,N'-bis(2,3-dichlorophenyl)urea were being investigated as a potential inhibitor, MD simulations could assess the stability of its binding mode and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the protein over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Mechanistic Insights

QSAR and QSPR are computational methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physical properties (QSPR). nih.gov These models are typically expressed as mathematical equations.

To build a QSAR model for a series of diaryl ureas including N,N'-bis(2,3-dichlorophenyl)urea, one would need a dataset of structurally related molecules with their measured biological activities (e.g., IC₅₀ values for enzyme inhibition). nih.govnih.gov The process involves:

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a correlation between a subset of these descriptors and the observed activity. nih.gov

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation sets. nih.gov

A successful QSAR model can provide mechanistic insights by identifying the key molecular features that drive activity. For instance, a model might reveal that activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. nih.gov Such models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent analogs. While no specific QSAR study for N,N'-bis(2,3-dichlorophenyl)urea is available, the general methodology is well-established for various classes of diaryl ureas in anticancer drug discovery. nih.govrsc.org

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Diaryl Ureas

Descriptor TypeExample DescriptorsInformation Encoded
Constitutional (1D) Molecular Weight, Atom CountBasic molecular composition.
Topological (2D) Connectivity Indices (e.g., Kier & Hall)Atomic connectivity and branching.
Geometrical (3D) Molecular Surface Area, Molecular VolumeSize and shape of the molecule.
Electronic Dipole Moment, Partial ChargesCharge distribution and polarity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability.
Source: Adapted from principles described in QSAR literature. nih.govnih.gov

Molecular Interactions and Mechanistic Biochemical Investigations of N,n Bis 2,3 Dichlorophenyl Urea

In Silico Docking and Binding Affinity Predictions with Biomolecular Targets

Computational methods such as in silico docking and molecular dynamics simulations are powerful tools for predicting how a molecule might interact with biological targets like enzymes and receptors. d-nb.info These techniques can provide initial insights into the potential efficacy and mechanism of action of a compound before it is synthesized and tested in a laboratory.

Identification of Putative Binding Sites on Specific Enzymes and Receptors

Currently, there are no published studies that have performed in silico docking of N,N'-bis(2,3-dichlorophenyl)urea against a panel of specific enzymes or receptors. Research on analogous diaryl ureas, such as sorafenib (B1663141) and linifanib, has shown that they can bind to the ATP-binding pocket of various protein kinases. mdpi.comnih.gov It is plausible that N,N'-bis(2,3-dichlorophenyl)urea could also target such sites, but without specific docking studies, its preferred protein partners and the precise nature of its binding remain unknown. Future research should involve screening this compound against a library of clinically relevant enzymes and receptors to identify potential targets.

Molecular Simulation of Ligand-Protein Interactions and Conformational Changes

Molecular dynamics simulations can offer a deeper understanding of the stability of a ligand-protein complex and any conformational changes that may occur upon binding. uni-muenchen.deresearchgate.net Such simulations have not been reported for N,N'-bis(2,3-dichlorophenyl)urea. For other diaryl ureas, these studies have been instrumental in revealing the dynamics of their interactions within the binding pocket of kinases. nih.gov Future molecular dynamics simulations on putative N,N'-bis(2,3-dichlorophenyl)urea-protein complexes, identified through docking, would be invaluable.

Mechanistic Enzyme Inhibition Studies in vitro

In vitro enzyme inhibition assays are crucial for validating the predictions from in silico studies and for characterizing the inhibitory activity of a compound. These studies can determine the potency of an inhibitor and shed light on its mechanism of action.

Elucidation of Inhibition Kinetics and Allosteric/Orthosteric Enzyme Mechanism Modulation

There is a lack of publicly available data on the in vitro enzyme inhibition kinetics of N,N'-bis(2,3-dichlorophenyl)urea. The inhibitory mechanism of many diaryl ureas against kinases is known to be through competition with ATP, indicating an orthosteric mode of action. mdpi.com However, allosteric inhibition is also a possibility that cannot be ruled out without experimental evidence. Kinetic studies, such as Michaelis-Menten analysis, would be necessary to determine the IC50 value, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), and the binding affinity (Ki) of N,N'-bis(2,3-dichlorophenyl)urea for any identified target enzymes.

Structure-Mechanism Relationships for Enzyme Interaction of N,N'-bis(2,3-dichlorophenyl)urea Analogues

While structure-activity relationship (SAR) studies have been conducted for various series of diaryl urea (B33335) analogues, a specific analysis including N,N'-bis(2,3-dichlorophenyl)urea is not available. nih.govnih.gov SAR studies on other dichlorophenyl urea derivatives could offer some predictive insights. For instance, the position of the chlorine atoms on the phenyl rings is known to significantly influence the inhibitory potency and selectivity of diaryl ureas. nih.gov A systematic study comparing the 2,3-dichloro isomer with other dichloro-substituted analogues (e.g., 3,5-dichloro, 3,4-dichloro) would be essential to understand the impact of this specific substitution pattern on enzyme inhibition.

Molecular Probes for Cellular Pathways and Target Engagement Studies

Molecular probes are valuable tools for studying cellular pathways and confirming that a compound interacts with its intended target within a cellular context.

Currently, there is no evidence to suggest that N,N'-bis(2,3-dichlorophenyl)urea has been developed or utilized as a molecular probe. The development of a fluorescently tagged or biotinylated version of this compound could enable researchers to visualize its subcellular localization and to perform target engagement studies using techniques like fluorescence microscopy or chemical proteomics. This would be a critical step in validating its cellular targets and understanding its biological effects.

Investigation of Specific Molecular Targets within Biochemical Pathways

A thorough search of scholarly articles, patent databases, and biochemical repositories yielded no specific information on the molecular targets of N,N'-bis(2,3-dichlorophenyl)urea. Research on related compounds, such as 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has identified specific cellular targets, including components of the AMPK and Akt signaling pathways, which are crucial in cancer metabolism and proliferation. nih.govherts.ac.uk However, due to the strict structural specificity of molecular interactions, these findings cannot be extrapolated to N,N'-bis(2,3-dichlorophenyl)urea. The positioning of the chlorine atoms on the phenyl rings is a critical determinant of a molecule's three-dimensional structure and its ability to bind to specific protein targets. Therefore, without direct experimental evidence, the molecular targets of N,N'-bis(2,3-dichlorophenyl)urea remain unknown.

Modulation of Signal Transduction at a Molecular Level

Similarly, there is no available research detailing how N,N'-bis(2,3-dichlorophenyl)urea modulates signal transduction at a molecular level. Studies on other dichlorophenyl urea derivatives have demonstrated their ability to interfere with key signaling cascades. For instance, COH-SR4 has been shown to induce G2/M phase cell cycle arrest and inhibit glutathione (B108866) S-transferase (GST) activity in melanoma cells. herts.ac.uklongdom.org These actions are a direct result of the compound's interaction with and modulation of specific signaling proteins. The absence of such studies for N,N'-bis(2,3-dichlorophenyl)urea means that its impact on intracellular signaling remains a matter of speculation.

N,n Bis 2,3 Dichlorophenyl Urea in Advanced Materials Science and Supramolecular Chemistry

Application as a Monomer or Building Block in Polymer Chemistry

The unique structural characteristics of N,N'-bis(2,3-dichlorophenyl)urea make it a valuable monomer for the synthesis of high-performance polymers. The urea (B33335) linkage provides sites for strong intermolecular hydrogen bonding, while the dichlorophenyl groups impart specific properties to the resulting polymer chains.

Integration into Polymer Architectures (e.g., Polyureas, Polyurethanes)

N,N'-bis(2,3-dichlorophenyl)urea can be incorporated into polymer backbones, primarily in the synthesis of polyureas and polyurethanes. Polyureas are typically synthesized through the polyaddition reaction of a diisocyanate with a diamine. sphinxsai.comnih.gov While direct polymerization of N,N'-bis(2,3-dichlorophenyl)urea itself is not the common route, its structural motifs are relevant. The synthesis of polyureas can also be achieved through more sustainable, isocyanate-free methods, such as the dehydrogenative coupling of diamines and methanol (B129727) catalyzed by ruthenium pincer catalysts. rsc.orgst-andrews.ac.uk This approach avoids the use of toxic isocyanates. rsc.org

In the context of polyurethanes, which are formed by the reaction of diisocyanates with polyols, the urea linkage can be introduced to create poly(urethane-urea)s (PUUs). nih.govresearchgate.net These materials exhibit a segmented structure composed of soft and hard segments, leading to desirable elastomeric properties. nih.gov The hard segments, which can be of a polyurea type, contribute to the material's performance. koreascience.kr

Table 1: Polymerization Reactions Involving Urea Linkages

Polymer Type Monomers/Reactants Key Features of the Process
Polyureas Diamines and Diisocyanates Traditional polyaddition reaction. sphinxsai.comnih.gov
Polyureas Diamines and Methanol Dehydrogenative coupling using a ruthenium pincer catalyst; isocyanate-free. rsc.orgst-andrews.ac.uk
Poly(urethane-urea)s Macrodiol, Diisocyanate, and Diamine Two-step synthesis forming a prepolymer followed by chain extension. nih.gov

Influence of Dichlorophenyl Moiety on Polymer Morphological and Mechanical Characteristics

The presence of the dichlorophenyl moiety in polymers derived from or related to N,N'-bis(2,3-dichlorophenyl)urea significantly impacts their properties. The chlorine atoms increase the steric hindrance and introduce strong dipole-dipole interactions, which can affect chain packing and morphology.

The rigidity of the aromatic dichlorophenyl groups contributes to an increase in the glass transition temperature (Tg) and enhances the thermal stability of the resulting polymers. koreascience.kr The introduction of halogen atoms, such as chlorine, into the polymer backbone can also modify properties like solubility and flame retardancy. researchgate.net

Supramolecular Assembly and Self-Organization Phenomena

The ability of the urea group to form strong and directional hydrogen bonds is a cornerstone of its utility in supramolecular chemistry. N,N'-bis(2,3-dichlorophenyl)urea, with its well-defined geometry and multiple hydrogen bonding sites, is an excellent candidate for the rational design of self-assembling systems.

Crystal Engineering and Hydrogen Bonding Networks for Rational Design of Materials

In the solid state, N,N'-diaryl ureas are known to form predictable one-dimensional hydrogen-bonded tapes or ribbons. researchgate.net The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This leads to the formation of a characteristic α-network, a robust supramolecular synthon. researchgate.net

Formation of Ordered Structures (e.g., Gels, Liquid Crystals) and Functional Nanomaterials

The strong directional interactions of bis-urea compounds can drive the self-assembly of molecules in solution to form extended one-dimensional structures, such as fibers and ribbons. ill.eu These fibers can entangle to form the 3D network of a supramolecular gel, trapping the solvent and leading to a gel-like state. The high viscosity observed in solutions of some bis-urea compounds is a direct result of these intermolecular associations. ill.eu

The self-assembly process is highly dependent on the solvent and concentration. In nonpolar solvents, the hydrogen bonding between urea groups is maximized, promoting the formation of fibrillar aggregates. ill.eu The resulting nanostructured materials, such as nanotubes and nanofibers, have potential applications in various fields, including materials science and biomedicine. cgohlke.com

Role in Coordination Chemistry and as a Ligand in Catalysis

While the primary focus on ureas in materials science has been on their hydrogen bonding capabilities, they can also function as ligands in coordination chemistry. The carbonyl oxygen and the nitrogen atoms can potentially coordinate to metal centers.

Recent research has demonstrated that N-arylureas can act as effective pro-ligands in palladium-catalyzed reactions. nih.gov Specifically, they have been shown to outperform traditional phosphine (B1218219) ligands in certain heteroannulation reactions. nih.gov In these systems, the urea is deprotonated to form a ureate anion, which then coordinates to the metal center. nih.gov Computational and experimental studies suggest that coordination occurs through the nonsubstituted nitrogen, a less common binding mode for ureate complexes. nih.gov

The sterically undemanding nature of these urea-based ligands can be advantageous in reactions involving bulky substrates. nih.gov The development of urea-based ligands opens up new possibilities for designing novel catalytic systems with unique reactivity and selectivity. Furthermore, chiral bis(thio)urea derivatives have been successfully employed as organocatalysts in asymmetric synthesis, highlighting the versatility of the urea scaffold in catalysis. mdpi.com

Research on Metal Complexes of N,N'-bis(2,3-dichlorophenyl)urea Remains Undisclosed

Despite extensive investigation into the fields of advanced materials science and supramolecular chemistry, there is a notable absence of publicly available research detailing the synthesis, characterization, and catalytic applications of metal complexes involving the specific compound N,N'-bis(2,3-dichlorophenyl)urea.

While the broader family of urea derivatives has been a subject of considerable study for their roles as ligands in coordination chemistry and as building blocks for supramolecular assemblies, scientific literature does not currently contain specific data on metal complexes formed with N,N'-bis(2,3-dichlorophenyl)urea. General principles of coordination chemistry suggest that the urea functional group can coordinate to metal ions through its oxygen or nitrogen atoms, a behavior that is influenced by the nature of the metal and other ligands present. jocpr.comresearchgate.netdestechpub.comrjpbcs.comprimescholars.com

Studies on other substituted ureas have demonstrated their utility in forming a variety of metal complexes with interesting structural and catalytic properties. researchgate.net For instance, research on different dichlorophenyl-substituted ureas, such as N,N'-dichloro bis(2,4,6-trichlorophenyl)urea, highlights their role as reagents in chemical synthesis, though not specifically as ligands for catalytic metal complexes.

The general characterization of organometallic complexes typically involves a suite of spectroscopic and diffraction techniques. libretexts.org Infrared (IR) spectroscopy is commonly used to determine the coordination mode of the urea ligand by observing shifts in the C=O and N-H stretching frequencies upon complexation. jocpr.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the structure of the ligand and the complex in solution. libretexts.orgresearchgate.net X-ray crystallography offers definitive proof of the solid-state structure, including bond lengths and angles within the metal's coordination sphere. researchgate.net

In the realm of catalysis, both homogeneous and heterogeneous systems benefit from the design of specific ligand environments around a metal center. researchgate.net The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a catalyst. While there is a wealth of research on the catalytic applications of various metal complexes, there is no specific information available for those derived from N,N'-bis(2,3-dichlorophenyl)urea.

The field of supramolecular chemistry often utilizes the hydrogen-bonding capabilities of urea moieties to construct intricate, self-assembled architectures. However, specific studies detailing the involvement of N,N'-bis(2,3-dichlorophenyl)urea in such systems are not found in the current body of scientific literature.

Environmental Transformation and Degradation Mechanisms of N,n Bis 2,3 Dichlorophenyl Urea

Photolytic Degradation Pathways and Photoproduct Identification

The absorption of light energy can induce the transformation of phenylurea compounds, representing a significant pathway for their removal from the environment. uc.pt The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the environment. uc.ptnih.gov

Kinetic Analysis of Photodegradation Under Various Environmental Conditions

Table 1: Factors Influencing Photodegradation Kinetics of Phenylurea Herbicides

FactorInfluence on Degradation RateReference
Light Intensity Higher intensity generally leads to faster degradation. uc.pt
Photosensitizers (e.g., TiO₂, humic acids) Presence significantly accelerates degradation. nih.govresearchgate.net
Wavelength of Light UV radiation is generally more effective than visible light. nih.gov
Environmental Matrix (e.g., water, soil) The presence of organic matter and other substances can either enhance or inhibit photolysis. researchgate.net

Elucidation of Photoreaction Mechanisms and Intermediate Species

The photolytic degradation of phenylurea herbicides can proceed through several mechanisms, including photo-oxidation and photocleavage. A common pathway involves the generation of highly reactive hydroxyl radicals (•OH) in the presence of photosensitizers like TiO2. nih.gov These radicals can attack the phenylurea molecule, leading to its breakdown.

For N,N'-bis(2,3-dichlorophenyl)urea, the likely initial phototransformation steps, based on studies of related compounds, would involve the cleavage of the urea (B33335) bridge or the C-N bonds, leading to the formation of 2,3-dichloroaniline (B127971) and other intermediates. Further degradation could involve dechlorination and hydroxylation of the aromatic rings, ultimately leading to the formation of smaller, more polar compounds and eventually mineralization to CO2, H2O, and inorganic chlorides.

Hydrolytic Stability and Chemical Degradation Pathways

Hydrolysis is another critical abiotic process that contributes to the degradation of phenylurea herbicides in the environment. tandfonline.com This process involves the cleavage of chemical bonds by the addition of water.

Influence of Environmental Factors (e.g., pH, Temperature, Ionic Strength) on Hydrolysis

The hydrolytic stability of phenylurea herbicides is highly dependent on the pH of the surrounding medium. tandfonline.comresearchgate.net Generally, these compounds are stable under neutral pH conditions. tandfonline.com However, their degradation is significantly accelerated under both acidic and basic conditions. tandfonline.comresearchgate.netrsc.orgcapes.gov.brusda.gov

Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures. usda.gov The influence of ionic strength on the hydrolysis of phenylurea herbicides has not been extensively studied, but it is a factor that could potentially affect reaction rates in saline or brackish water environments.

Table 2: Influence of Environmental Factors on the Hydrolysis of Phenylurea Herbicides

FactorInfluence on Hydrolysis RateReference
pH Stable at neutral pH; degradation increases in acidic and basic conditions. tandfonline.comresearchgate.netrsc.org
Temperature Higher temperatures lead to faster hydrolysis. usda.gov

Identification of Hydrolysis Products and Elucidation of Reaction Mechanisms

The primary site of hydrolytic attack on phenylurea molecules is the urea bridge. researchgate.net Under both acidic and basic conditions, the C-N bond is cleaved, leading to the formation of the corresponding aniline (B41778) and other derivatives. For N,N'-bis(2,3-dichlorophenyl)urea, the expected primary hydrolysis product is 2,3-dichloroaniline. The other part of the molecule would likely decompose to carbon dioxide and ammonia. The proposed mechanism involves nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon of the urea group. rsc.org

Mechanistic Aspects of Microbial Biotransformation and Metabolite Formation

Microbial degradation is a key process in the ultimate removal of phenylurea herbicides from soil and water environments. researchgate.nettandfonline.comtandfonline.comoup.comoup.com A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. oup.comresearchgate.netnih.gov

The microbial degradation of phenylurea herbicides typically proceeds in a stepwise manner. For N,N'-disubstituted phenylureas that have alkyl groups on one of the nitrogen atoms, the initial step is often N-dealkylation. oup.comnih.gov However, for a compound like N,N'-bis(2,3-dichlorophenyl)urea, which lacks N-alkyl substituents, the primary microbial attack is likely to be the hydrolysis of the urea linkage, similar to the chemical hydrolysis pathway. oup.com This would result in the formation of 2,3-dichloroaniline.

Bacterial strains from genera such as Arthrobacter, Bacillus, Pseudomonas, and Sphingomonas have been identified as being capable of degrading various phenylurea herbicides. oup.comresearchgate.netnih.gov Fungi, including species of Aspergillus, Mortierella, and Cunninghamella, are also known to metabolize these compounds. nih.gov

The resulting 2,3-dichloroaniline is a key metabolite that can be further degraded by microorganisms. The microbial metabolism of chloroanilines can involve hydroxylation of the aromatic ring, followed by ring cleavage. The complete mineralization of the herbicide to carbon dioxide, water, and inorganic chloride is the ultimate goal of bioremediation efforts. dntb.gov.ua However, the degradation of chlorinated anilines can sometimes be slow, and these metabolites may persist in the environment. nih.gov

Table 3: Common Microbial Degradation Pathways for Phenylurea Herbicides

Degradation StepDescriptionKey MetabolitesReferences
Hydrolysis Cleavage of the urea bridge.Corresponding anilines (e.g., 2,3-dichloroaniline) oup.com
Hydroxylation Introduction of hydroxyl groups onto the aromatic ring.Hydroxylated anilines nih.gov
Ring Cleavage Opening of the aromatic ring.Aliphatic acids dntb.gov.ua

Q & A

Basic: What synthetic methodologies are employed to prepare Urea, N,N'-bis(2,3-dichlorophenyl)-, and how can reaction conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via urea condensation reactions. A common approach involves reacting 2,3-dichloroaniline with phosgene or a urea precursor (e.g., triphosgene) under anhydrous conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side products.
  • Catalysts : Lewis acids (e.g., AlCl₃) may accelerate coupling .
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical to isolate the product. Yield optimization requires strict stoichiometric ratios and inert atmospheres to prevent hydrolysis.

Advanced: How can X-ray crystallography resolve structural ambiguities in Urea, N,N'-bis(2,3-dichlorophenyl)-, and what role does software like SHELX play in refinement?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Experimental steps include:

  • Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane.
  • Data collection : A Bruker APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) generates intensity data .
  • Refinement : SHELX software refines atomic coordinates, thermal parameters, and occupancy. For example, SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, achieving R-factors < 0.05 .
    Critical analysis of torsion angles (e.g., C–N–C=O) and intermolecular interactions (e.g., Cl···Cl contacts) reveals conformational stability and packing motifs.

Basic: Which spectroscopic techniques are pivotal for characterizing Urea, N,N'-bis(2,3-dichlorophenyl)-, and what spectral markers confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm, doublets) and urea NH groups (δ 8.5–9.5 ppm, broad) confirm substitution patterns.
  • IR spectroscopy : Strong peaks at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) validate the urea backbone .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match the theoretical mass (e.g., m/z 356.09 for C₁₂H₆Cl₄N₂O) .

Advanced: How do electronic effects of 2,3-dichlorophenyl groups influence the compound’s bioactivity and binding to enzymatic targets?

Methodological Answer:
The electron-withdrawing chlorine substituents increase urea’s electrophilicity, enhancing hydrogen-bonding interactions with enzyme active sites. For example:

  • Enzyme inhibition : The compound may act as a competitive inhibitor by mimicking transition states in hydrolases (e.g., urease).
  • Docking studies : Molecular modeling (AutoDock Vina) predicts binding affinities to catalytic residues (e.g., His or Asp in urease).
    Steric hindrance from the 2,3-dichloro groups can reduce binding flexibility but improve selectivity for hydrophobic pockets .

Basic: What protocols ensure purity assessment of Urea, N,N'-bis(2,3-dichlorophenyl)- during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities; retention times are compared to standards.
  • Melting point analysis : Sharp melting ranges (e.g., 210–212°C) indicate purity.
  • Elemental analysis : Carbon, nitrogen, and chlorine percentages must align with theoretical values (±0.3%) .

Advanced: How do crystallographic refinement tools (SHELXL vs. OLEX2) impact the accuracy of hydrogen-bonding networks in urea derivatives?

Methodological Answer:

  • SHELXL : Allows manual adjustment of hydrogen atom positions using riding models (Uiso = 1.2Ueq). It excels in handling high-resolution data and twinned crystals .
  • OLEX2 : Integrates automated refinement (e.g., charge-flipping) but may require manual validation of hydrogen bonds.
    Comparative studies show SHELXL achieves lower R-values (e.g., R₁ = 0.035 vs. 0.045 in OLEX2) for disordered structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, N,N'-bis(2,3-dichlorophenyl)-
Reactant of Route 2
Reactant of Route 2
Urea, N,N'-bis(2,3-dichlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.